An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyltetrahydropyrimidin-2(1H)-one
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyltetrahydropyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyltetrahydropyrimidin-2(1H)-one is a heterocyclic compound belonging to the class of cyclic ureas. The presence of the benzyl group and the tetrahydropyrimidinone core suggests its potential for diverse chemical interactions and biological activities, making its physicochemical characterization a crucial first step in any research or drug development endeavor. Understanding properties such as solubility, lipophilicity, and ionization state is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulations.
This technical guide outlines the essential physicochemical properties to be determined for 1-Benzyltetrahydropyrimidin-2(1H)-one and provides detailed experimental methodologies for their measurement.
Physicochemical Properties Summary
A comprehensive physicochemical profile of a novel compound like 1-Benzyltetrahydropyrimidin-2(1H)-one is essential for its development. The following table summarizes the key properties that require experimental determination.
| Physicochemical Property | Description | Predicted/Experimental Value |
| Molecular Formula | The empirical formula representing the types and numbers of atoms in a molecule. | C₁₁H₁₄N₂O |
| Molecular Weight | The mass of one mole of the substance. | 190.24 g/mol |
| Melting Point (°C) | The temperature at which the solid phase transitions to a liquid phase. | Data not available |
| Boiling Point (°C) | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. | Data not available |
| Aqueous Solubility (mg/mL) | The maximum concentration of the compound that can dissolve in water at a specific temperature and pH. | Data not available |
| pKa | The negative logarithm of the acid dissociation constant; indicates the strength of an acid or a base. | Data not available |
| LogP (Octanol-Water) | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. | Data not available |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties are provided below.
3.1. Melting Point Determination
The melting point is a fundamental physical property used to identify a compound and assess its purity.
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Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.
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Procedure:
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A small amount of the crystalline 1-Benzyltetrahydropyrimidin-2(1H)-one is finely ground.
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The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
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3.2. Aqueous Solubility Determination
Aqueous solubility is a critical parameter influencing a drug's bioavailability. The shake-flask method is a common technique for its determination.
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Apparatus: Scintillation vials, orbital shaker, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.
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Procedure:
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An excess amount of 1-Benzyltetrahydropyrimidin-2(1H)-one is added to a known volume of purified water (or a specific buffer solution) in a vial.
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The vial is sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The resulting suspension is centrifuged to separate the undissolved solid.
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A sample of the supernatant is carefully removed, filtered, and diluted as necessary.
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The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
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3.3. pKa Determination
The pKa value is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a standard method.
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Apparatus: pH meter with a calibrated electrode, automatic titrator or burette, magnetic stirrer, beaker.
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Procedure:
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A known amount of 1-Benzyltetrahydropyrimidin-2(1H)-one is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
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The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.
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A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
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The pH of the solution is recorded after each addition, allowing the system to equilibrate.
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A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or the pH at which the compound is half-neutralized.
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3.4. LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the traditional approach.
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Apparatus: Separatory funnel or vials, orbital shaker, centrifuge, analytical instrumentation (HPLC or UV-Vis).
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Procedure:
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n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
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A known amount of 1-Benzyltetrahydropyrimidin-2(1H)-one is dissolved in a known volume of either the water-saturated octanol or the octanol-saturated water.
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The solution is placed in a separatory funnel or vial with a known volume of the other phase.
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The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be reached.
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The mixture is then centrifuged to ensure complete phase separation.
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The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique.
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
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Visualizations
4.1. General Synthesis Pathway
The synthesis of 1-substituted tetrahydropyrimidin-2(1H)-ones can be achieved through various synthetic routes. A common approach involves the reaction of a 1,3-diamine with a carbonyl source or the cyclization of a substituted urea. The diagram below illustrates a generalized synthetic scheme.
Caption: General synthesis of 1-Benzyltetrahydropyrimidin-2(1H)-one.
4.2. Experimental Workflow for Physicochemical Characterization
A structured workflow is crucial for the efficient and accurate characterization of a new chemical entity. The following diagram outlines the logical sequence of experiments for determining the key physicochemical properties.
Caption: Workflow for Physicochemical Characterization.
4.3. Logical Relationship for ADME Prediction
The determined physicochemical properties are interconnected and collectively inform the prediction of a compound's ADME profile. This diagram illustrates the relationship between these properties and their influence on pharmacokinetic behavior.
Caption: Physicochemical Properties and ADME Prediction.
